Methylsulfanylsulfonylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

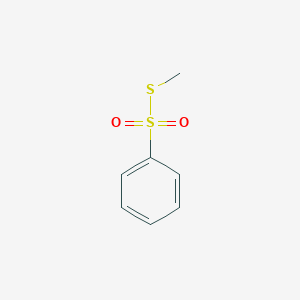

Methylsulfanylsulfonylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H8O2S2 and its molecular weight is 188.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methylsulfanylsulfonylbenzene has been investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, methylsulfonylmethane (MSM), a related compound, has been documented to reduce inflammation and pain in clinical settings, suggesting that this compound could have similar benefits .

Table 1: Summary of Anti-inflammatory Studies

| Study | Compound | Model | Outcome |

|---|---|---|---|

| MSM | Human trials | Reduced joint pain and inflammation | |

| MSM | Animal models | Decreased inflammatory markers |

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines .

Table 2: Anticancer Studies Overview

| Study | Compound | Cancer Type | Findings |

|---|---|---|---|

| MSM | Lung cancer | Reduced tumor growth in xenograft models | |

| MSM | Colorectal cancer | Decreased risk associated with MSM intake |

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis, particularly in sulfonylation reactions.

Sulfonylation Reactions

The compound is utilized as a sulfonylating agent for various substrates, including alcohols and amines. Its ability to facilitate Friedel-Crafts reactions enhances its utility in synthesizing complex organic molecules .

Table 3: Sulfonylation Reaction Conditions

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Alcohols | Acetonitrile, K2CO3 | 85-90 |

| Amines | Mild conditions | 75-80 |

Material Science Applications

This compound is also explored for its potential use in materials science, particularly in the development of polymers and nanocomposites.

Polymer Synthesis

The compound can act as a precursor for synthesizing sulfonated polymers, which are valuable in various applications, including ion exchange membranes and fuel cells .

Table 4: Polymer Applications

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Sulfonated Polymers | Fuel cells | Increased conductivity |

| Nanocomposites | Coatings | Improved durability |

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on lung cancer cells demonstrated a significant reduction in cell viability when treated with the compound over a period of 48 hours. The mechanism involved the induction of apoptosis and modulation of key signaling pathways related to cell proliferation .

Case Study: Synthesis of Sulfonated Polymers

In another investigation, researchers successfully synthesized sulfonated polymers using this compound as a precursor. The resulting materials exhibited enhanced ionic conductivity suitable for application in fuel cells, demonstrating the compound's versatility beyond medicinal uses .

Eigenschaften

CAS-Nummer |

1125-25-3 |

|---|---|

Molekularformel |

C7H8O2S2 |

Molekulargewicht |

188.3 g/mol |

IUPAC-Name |

methylsulfanylsulfonylbenzene |

InChI |

InChI=1S/C7H8O2S2/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI-Schlüssel |

OUIUETPSTFDLHC-UHFFFAOYSA-N |

SMILES |

CSS(=O)(=O)C1=CC=CC=C1 |

Kanonische SMILES |

CSS(=O)(=O)C1=CC=CC=C1 |

Synonyme |

Benzenethiosulfonic acid S-methyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.